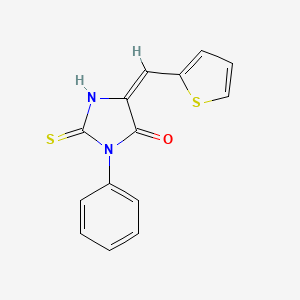

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Description

(5E)-2-Mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring a central imidazolone core substituted with a phenyl group at position 3, a mercapto (-SH) group at position 2, and a 2-thienylmethylene moiety at position 3. Its structure combines aromatic and heteroaromatic elements, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C14H10N2OS2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |

InChI |

InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9+ |

InChI Key |

VOBGCINEIKSOFY-FMIVXFBMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoimidazole with benzaldehyde and 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the thienylmethylene moiety or the imidazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thienyl rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Arylidene Group

The 2-thienylmethylene substituent distinguishes this compound from analogues with different arylidene groups. Key comparisons include:

- Thiophene Positional Isomerism: The 2-thienylmethylene group in the target compound vs. the 3-thienylmethylene isomer () alters electronic distribution.

- Electron-Withdrawing vs. Donating Groups: The 4-nitrobenzylidene derivative () exhibits higher polarity and antimicrobial potency due to the electron-withdrawing nitro group, whereas the 4-dimethylaminobenzylidene analogue () has improved solubility from the electron-donating -NMe₂ group.

Substituent Variations on the Imidazolone Core

- Mercapto (-SH) vs. Alkylthio (-SR) Groups : The target compound’s -SH group enables metal coordination (e.g., Cu, Co) and redox activity, whereas alkylthio derivatives (e.g., -SMe in ) prioritize stability and lipophilicity .

- Halogen Substitution : The 4-chlorophenyl derivative () shows increased thermal stability (m.p. 201–203°C) due to halogen-induced intermolecular interactions.

Anticancer Activity

Antimicrobial Activity

Physicochemical Properties

| Property | Target Compound | 3-Thienylmethylene Isomer | 4-Nitrobenzylidene Derivative |

|---|---|---|---|

| Molecular Weight | 286.37 g/mol | 286.37 g/mol | 325.34 g/mol |

| Density | 1.45 g/cm³ | 1.45 g/cm³ | 1.52 g/cm³ (predicted) |

| pKa | ~10.2 | ~10.2 | ~8.5 (nitro group) |

| Solubility | Moderate | Moderate | Low (polar nitro group) |

Biological Activity

The compound (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazol-4-one family, characterized by a unique structure that includes a thienylmethylene moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Structure and Composition

The molecular formula of this compound is . The compound features a thienyl group attached to an imidazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.39 g/mol |

| CAS Number | 364614-86-8 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Deng et al. (2020) demonstrated that derivatives of imidazolones possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored in several studies. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its ability to reduce inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | Apoptosis via caspase activation |

| HeLa | 20.3 | Cell cycle arrest |

| A549 | 18.9 | Induction of oxidative stress |

Case Studies and Research Findings

- Antimicrobial Study : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL across different strains.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

- Cancer Cell Studies : Various cancer cell lines were treated with different concentrations of the compound, leading to cell death rates exceeding 50% at concentrations above 20 µM after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.